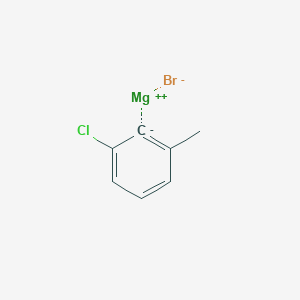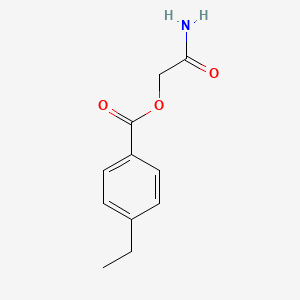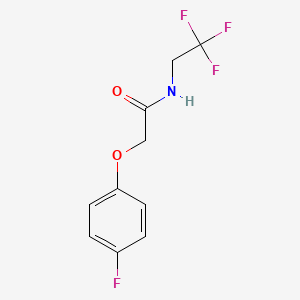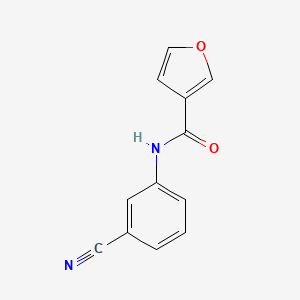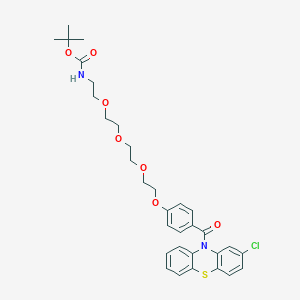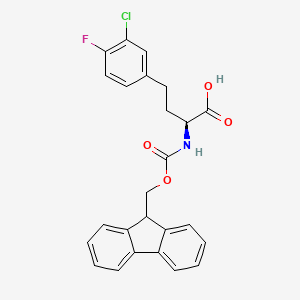
N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” is a synthetic compound used in various scientific research fields. The compound is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification enhances its stability and usability in peptide synthesis and other biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” typically involves the following steps:
Protection of the Amino Group: The amino group of L-HomoPhe is protected using the Fmoc group. This is usually achieved by reacting L-HomoPhe with Fmoc-Cl in the presence of a base like sodium carbonate.
Chlorination and Fluorination: The phenyl ring of the protected amino acid is then chlorinated and fluorinated using appropriate reagents such as thionyl chloride and fluorine gas under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dechlorinated and defluorinated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Used in the production of specialized peptides and proteins.
Mécanisme D'action
The mechanism of action of “N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fmoc-L-Phenylalanine: A similar compound without the chlorination and fluorination.
N-Fmoc-L-Tyrosine: Another derivative with a hydroxyl group on the phenyl ring.
Uniqueness
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” is unique due to its specific chlorination and fluorination, which may confer distinct chemical properties and biological activities compared to other Fmoc-protected amino acids.
Propriétés
Formule moléculaire |
C25H21ClFNO4 |
|---|---|
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
(2S)-4-(3-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21ClFNO4/c26-21-13-15(9-11-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
Clé InChI |
WBAHXCYSRFMULG-QHCPKHFHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)Cl)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


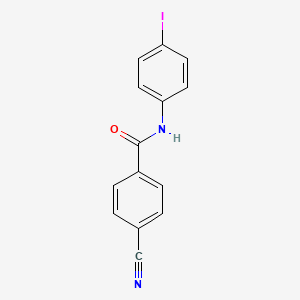
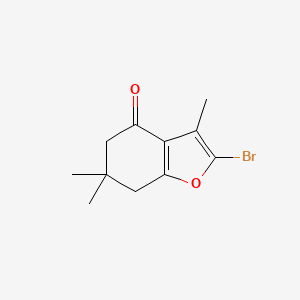
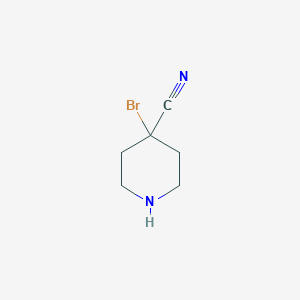

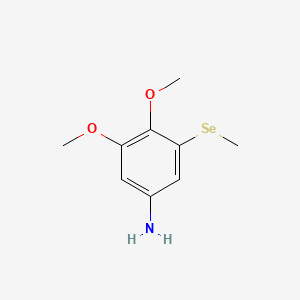
![Methyl 2-((3aS,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901920.png)
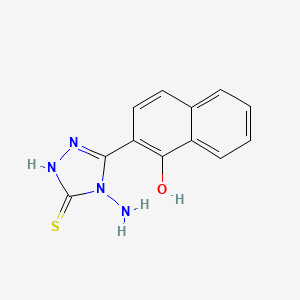
![8-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14901929.png)
